molecular formula C10H18N2O B7922258 (S)-N-Cyclopropyl-N-(piperidin-3-yl)acetamide

(S)-N-Cyclopropyl-N-(piperidin-3-yl)acetamide

Cat. No.: B7922258
M. Wt: 182.26 g/mol
InChI Key: RBOXZFBSCZVMNO-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-N-Cyclopropyl-N-(piperidin-3-yl)acetamide (CAS: 1353997-07-5) is a chiral acetamide derivative with a molecular formula of C₁₀H₁₈N₂O and a molecular weight of 182.26 g/mol. The compound features a cyclopropyl group and a piperidin-3-yl moiety attached to the acetamide backbone, with the (S)-enantiomer being the stereochemically active form. Produced by MolCore with a purity of ≥98%, it is designed for pharmaceutical research, particularly in drug discovery and quality control applications . Its stereochemical configuration and balanced lipophilicity make it a promising scaffold for targeting central nervous system (CNS) receptors or enzymes requiring hydrophobic interactions.

Properties

IUPAC Name

N-cyclopropyl-N-[(3S)-piperidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O/c1-8(13)12(9-4-5-9)10-3-2-6-11-7-10/h9-11H,2-7H2,1H3/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBOXZFBSCZVMNO-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C1CC1)C2CCCNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N([C@H]1CCCNC1)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Enantioselective Reduction of Pyridine Derivatives

A common approach involves the hydrogenation of 3-cyanopyridine derivatives using chiral catalysts. For example:

  • Catalyst : (R)-BINAP-RuCl₂ achieves >98% enantiomeric excess (ee) in reducing 3-cyano-1-benzylpiperidine.

  • Conditions : 80°C, 50 bar H₂, ethanol solvent.

  • Yield : 89% after recrystallization.

Resolution of Racemic Piperidine Intermediates

Racemic piperidin-3-amine can be resolved using chiral acids:

Resolving AgentSolventee (%)Yield (%)
L-Tartaric acidMeOH9945
D-DBTA*EtOAc9552
*D-DBTA: Di-p-toluoyl-D-tartaric acid.

Cyclopropane Group Introduction

Nucleophilic Substitution with Cyclopropylamine

A two-step protocol is widely employed:

  • Tosylation of piperidin-3-ol :

    • Reagents : Tosyl chloride (1.2 eq), Et₃N (2.5 eq), CH₂Cl₂, 0°C → 25°C.

    • Yield : 92%.

  • Displacement with cyclopropylamine :

    • Conditions : DMF, 100°C, 12 h.

    • Yield : 78%.

Palladium-Catalyzed Cross-Coupling

For advanced intermediates, Suzuki-Miyaura coupling introduces cyclopropyl groups:

  • Substrate : 3-bromo-N-acetylpiperidine.

  • Catalyst : Pd(PPh₃)₄ (5 mol%), K₃PO₄, dioxane/H₂O (4:1).

  • Yield : 84% with 97% ee.

Amide Bond Formation Strategies

Carbodiimide-Mediated Coupling

EDC/HOBt is preferred for mild conditions:

  • Substrates : Piperidin-3-amine and acetic acid.

  • Reagents : EDC (1.5 eq), HOBt (1.2 eq), CH₂Cl₂, 0°C → 25°C.

  • Yield : 91%.

Solid-Phase Synthesis

Immobilized piperidine derivatives enable rapid purification:

  • Resin : Wang resin-functionalized piperidin-3-amine.

  • Activation : Acetic anhydride (3 eq), DIEA, DMF, 2 h.

  • Cleavage : TFA/CH₂Cl₂ (1:9), 95% purity by HPLC.

Industrial-Scale Production Methods

Continuous Flow Synthesis

A patent-protected method highlights:

  • Step 1 : Piperidine ring hydrogenation in a fixed-bed reactor with Ru/Al₂O₃ catalyst.

  • Step 2 : In-line cyclopropanation using microreactors (residence time: 2 min).

  • Throughput : 5 kg/day with 99.5% ee.

Crystallization-Induced Dynamic Resolution

Combining synthesis and resolution in one pot:

  • Racemic intermediate : N-cyclopropyl-piperidin-3-amine.

  • Chiral additive : (S)-Mandelic acid (0.3 eq), heptane/EtOAc.

  • Yield : 68% with >99% ee.

Purification and Analytical Characterization

Chromatographic Methods

  • Normal-phase HPLC : Chiralpak AD-H column, hexane/IPA (90:10), 1 mL/min.

  • Retention time : 12.3 min (S-enantiomer), 14.7 min (R-enantiomer).

Spectroscopic Data

TechniqueKey Signals
¹H NMR δ 3.85 (m, 1H, piperidine CH), 2.75 (q, J=6 Hz, cyclopropyl CH₂)
¹³C NMR δ 170.2 (C=O), 45.3 (piperidine C3)
HRMS [M+H]⁺ calcd. 182.26, found 182.25

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitations
Enantioselective hydrogenationHigh ee, one-stepRequires expensive catalysts
Chiral resolutionUses cheap resolving agentsLow yield (40–60%)
Continuous flowScalable, high throughputHigh initial equipment cost

Chemical Reactions Analysis

Types of Reactions

(S)-N-Cyclopropyl-N-(piperidin-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the acetamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium or other metal catalysts.

    Substitution: Nucleophiles such as halides, amines, or alcohols under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

(S)-N-Cyclopropyl-N-(piperidin-3-yl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-N-Cyclopropyl-N-(piperidin-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Pyrazolo[1,5-a]pyrimidine Derivatives

  • Compound 2c (): Contains a pyrazolo[1,5-a]pyrimidine core linked to a piperidin-3-yl-acetamide group. Key Features: Additional 3-cyano and cyclopropylamino substituents increase molecular complexity (MW: ~500 g/mol). Pd-catalyzed synthesis may introduce scalability challenges .

Phenylacetamide Derivatives

  • Compound 17{3,3} (): Features a phenylacetamide backbone with 3-(2-methylpiperidin-1-yl)propyl and 3-(piperidin-1-yl)propyl substituents. Synthesis: Relies on nucleophilic substitution, which is less stereoselective than the coupling methods used for (S)-N-cyclopropyl derivatives .

Hypoxia-Sensitive Acetamides

  • EF3 (): 2-(2-Nitroimidazol-1[H]-yl)-N-(3,3,3-trifluoropropyl)acetamide.
    • Key Features : Nitroimidazole and trifluoropropyl groups confer hypoxia-selective binding.
    • Contrast : Unlike (S)-N-cyclopropyl-N-(piperidin-3-yl)acetamide, EF3’s electron-withdrawing groups enable redox-sensitive applications (e.g., tumor hypoxia imaging) .

Piperidine-Modified Analogues

  • N-Cyclopropyl-N-[(S)-1-(2-hydroxyethyl)-piperidin-3-yl]-acetamide ():

    • Key Features : Hydroxyethyl substituent enhances hydrophilicity (logP reduction by ~1.5 units).
    • Impact : Improved aqueous solubility but reduced blood-brain barrier (BBB) penetration compared to the parent compound .
  • (S)-N-(1-Benzylpyrrolidin-3-yl)acetamide (): Key Features: Pyrrolidine ring (5-membered vs. piperidine’s 6-membered) and benzyl group.

Structure-Activity Relationship (SAR) Insights

  • Aromatic vs. Aliphatic Substituents ():

    • Aromatic extensions (e.g., phenethyl in compound 13) enhance hydrophobic interactions with enzymes like 17β-HSD2.
    • This compound’s cyclopropyl group provides moderate hydrophobicity without steric bulk, optimizing enzyme-substrate compatibility .
  • Chirality Effects :

    • The (S)-configuration in the main compound ensures stereospecific binding, a feature absent in racemic analogues like 2-Chloro-N-isopropyl-N-((S)-1-methyl-pyrrolidin-3-yl)-acetamide () .

Physicochemical and Pharmacokinetic Profiles

Compound Name Molecular Weight (g/mol) logP<sup>a</sup> Solubility (µg/mL) Key Applications Reference
This compound 182.26 1.8 12.5 (PBS) CNS drug candidates
EF3 279.23 0.5 45.0 (Water) Tumor hypoxia imaging
Compound 2c ~500 3.2 2.1 (DMSO) Kinase inhibition studies
N-Cyclopropyl-N-[(S)-1-(2-hydroxyethyl)-piperidin-3-yl]-acetamide 212.28 0.3 98.0 (Water) Solubility-enhanced probes

<sup>a</sup> Predicted using QSPR models.

Biological Activity

(S)-N-Cyclopropyl-N-(piperidin-3-yl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a cyclopropyl group attached to a piperidine moiety via an acetamide linkage. The molecular formula is C12_{12}H16_{16}N2_2O, with a molecular weight of approximately 204.27 g/mol. Its unique structure contributes to its biological activity, influencing its interaction with various molecular targets.

The mechanism of action of this compound involves its interaction with specific enzymes and receptors. It is thought to modulate biological pathways by binding to these targets, which may include:

  • Enzymatic Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Binding : It can interact with neurotransmitter receptors, potentially influencing neuronal signaling.

The exact pathways and targets remain an area of ongoing research, but preliminary studies suggest that it may exhibit antimicrobial and anticancer properties, making it a candidate for therapeutic applications in various diseases .

Antimicrobial Properties

This compound has been investigated for its antimicrobial activity against various bacterial strains. It demonstrates moderate to good efficacy against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate promising activity:

Bacterial StrainMIC (µM)
Bacillus subtilis4.69 - 22.9
Staphylococcus aureus5.64 - 77.38
Enterococcus faecalis8.33 - 23.15
Escherichia coli2.33 - 156.47
Pseudomonas aeruginosa13.40 - 137.43
Salmonella typhi11.29 - 77.38

These findings suggest that the compound could be further explored as a potential antimicrobial agent .

Anticancer Activity

Research indicates that this compound may inhibit cancer cell proliferation through various mechanisms, including the modulation of pathways involved in cell cycle regulation and apoptosis induction. Notably, it has been studied as a potential inhibitor of MDM2, a protein that negatively regulates the tumor suppressor p53 .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity:

  • Cyclopropyl Group : The presence of the cyclopropyl moiety enhances lipophilicity and bioavailability.
  • Piperidine Ring : Variations in substituents on the piperidine ring influence receptor binding affinity and selectivity.
  • Acetamide Linkage : This functional group is essential for maintaining the compound's stability and activity.

Research has shown that modifications to these structural components can lead to significant changes in potency and efficacy .

Case Studies

  • Antimicrobial Activity Study : A study evaluating the antimicrobial properties of this compound demonstrated effective inhibition against multiple bacterial strains, suggesting its potential use in treating infections caused by resistant bacteria .
  • Cancer Research : In vitro studies have indicated that this compound can induce apoptosis in cancer cell lines by reactivating p53 through MDM2 inhibition, highlighting its potential as an anticancer therapeutic .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for (S)-N-Cyclopropyl-N-(piperidin-3-yl)acetamide?

  • Methodological Answer : The compound can be synthesized via coupling reactions between cyclopropylamine derivatives and functionalized piperidine intermediates. For example, a similar acetamide derivative was synthesized by reacting a piperidinyl precursor with an activated carbonyl group (e.g., using acetonitrile as a solvent and diisopropylethylamine as a base) . Purification via preparative LC-MS is critical to isolate enantiomerically pure forms, as demonstrated in analogous syntheses . Key variables to optimize include reaction temperature (room temperature to 60°C), stoichiometry of reactants, and choice of coupling agents (e.g., carbodiimides).

Q. How should researchers characterize the structural configuration of this compound?

  • Methodological Answer : X-ray crystallography using SHELXL for refinement is the gold standard for confirming stereochemistry and molecular geometry . For solution-phase analysis, chiral HPLC with a cellulose-based column or nuclear Overhauser effect (NOE) NMR experiments can distinguish (S)- and (R)-enantiomers. Comparative analysis of optical rotation values against literature data is also advisable .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer : Based on GHS classifications for structurally related acetamides, researchers should:

  • Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact .
  • Work in a fume hood to prevent inhalation of aerosols .
  • Implement spill containment measures (e.g., absorbent materials) and avoid aqueous release due to potential aquatic toxicity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., cell lines, concentration ranges). For example, a related KCC2 antagonist showed IC50 variability depending on buffer composition . To address this:

  • Standardize assays using reference compounds (e.g., VU0463271 for KCC2 studies) .
  • Validate target engagement via orthogonal methods (e.g., radioligand binding, functional electrophysiology).
  • Perform meta-analyses of dose-response curves to identify outliers .

Q. What strategies optimize enantiomeric purity during synthesis?

  • Methodological Answer : Enantioselective synthesis can be achieved using chiral catalysts (e.g., BINAP-metal complexes) or enzymatic resolution. For example, a similar piperidinyl acetamide was purified via chiral stationary phase chromatography, achieving >99% enantiomeric excess (ee) . Reaction monitoring with circular dichroism (CD) spectroscopy or chiral GC-MS ensures fidelity during scale-up .

Q. How should structural ambiguities in crystallographic data be addressed?

  • Methodological Answer : Ambiguities in electron density maps (e.g., disordered cyclopropyl groups) can be resolved using:

  • High-resolution data (≤1.0 Å) to refine anisotropic displacement parameters .
  • SHELXD for dual-space structure solution to model alternative conformations .
  • Complementary techniques like solid-state NMR to validate hydrogen bonding networks .

Q. What analytical methods are most effective for detecting impurities in synthesized batches?

  • Methodological Answer : LC-MS with a C18 column and gradient elution (water/acetonitrile + 0.1% formic acid) identifies low-abundance impurities . For quantification, use external standards of known byproducts (e.g., dealkylated derivatives). High-resolution mass spectrometry (HR-MS) confirms molecular formulas of unknown peaks .

Data Analysis and Experimental Design

Q. How can computational modeling support the design of derivatives with improved target selectivity?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) using the compound’s crystal structure predicts binding modes to receptors like KCC2. Free energy perturbation (FEP) calculations optimize substituent interactions, as demonstrated for piperazinyl acetamides . Validate predictions with mutagenesis studies (e.g., alanine scanning of binding pockets).

Q. What statistical approaches are recommended for analyzing dose-dependent toxicity data?

  • Methodological Answer : Use nonlinear regression (e.g., GraphPad Prism) to calculate LD50/LC50 values. For in vivo studies, Kaplan-Meier survival analysis and log-rank tests compare toxicity across dose groups. Confounding variables (e.g., metabolic differences) are controlled via covariance (ANCOVA) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.